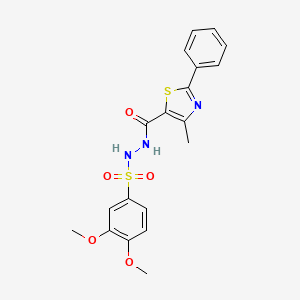
N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide, also known as DMPTC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMPTC is a thiazole derivative that has been synthesized through various methods and has shown promising results in various studies.
作用機序
The mechanism of action of N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide is not fully understood, but it has been reported to act through various pathways. N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase II and DNA polymerase. It has also been reported to inhibit the aggregation of amyloid-beta protein, which is a hallmark of Alzheimer's disease. Additionally, N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Biochemical and Physiological Effects
N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been reported to have various biochemical and physiological effects. In cancer cells, N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth. In models of Parkinson's and Alzheimer's disease, N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been shown to protect neurons from oxidative stress and prevent the aggregation of amyloid-beta protein. Additionally, N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been reported to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have high purity and yield. Additionally, N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has shown promising results in various scientific research fields, making it a potential candidate for further investigation. However, there are also limitations to the use of N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide in lab experiments. The mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets. Additionally, the effects of N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide on normal cells and tissues need to be further investigated to determine its safety and potential side effects.
将来の方向性
There are several future directions for the investigation of N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide. One potential direction is to further investigate its anti-cancer activity and its potential use in cancer therapy. Another direction is to investigate its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to elucidate the molecular targets of N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide and its mechanism of action. Finally, the safety and potential side effects of N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide need to be further investigated to determine its potential as a therapeutic agent.
合成法
N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been synthesized through various methods, including the reaction of 2-phenyl-4-methylthiazole-5-carbohydrazide with 3,4-dimethoxybenzenesulfonyl chloride in the presence of triethylamine. Another method involves the reaction of 2-phenyl-4-methylthiazole-5-carbohydrazide with 3,4-dimethoxybenzenesulfonyl isocyanate in the presence of triethylamine. Both methods have been reported to yield N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide with high purity and yield.
科学的研究の応用
N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has shown potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been reported to exhibit anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. In addition, N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been reported to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-12-17(28-19(20-12)13-7-5-4-6-8-13)18(23)21-22-29(24,25)14-9-10-15(26-2)16(11-14)27-3/h4-11,22H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCIRTNOTVZFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NNS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]amino]-3-oxopropyl]benzamide](/img/structure/B7680486.png)
![4,6-Dimethyl-2-[[5-(methylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]pyridine-3-carbonitrile](/img/structure/B7680491.png)
![5-cyclohexyl-5-methyl-3-[(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7680505.png)
![2-benzo[e][1]benzofuran-1-yl-N-[2-[di(propan-2-yl)amino]ethyl]acetamide](/img/structure/B7680513.png)
![2-[(3,4-dichlorophenyl)sulfonylamino]-N-[4-(difluoromethoxy)phenyl]propanamide](/img/structure/B7680516.png)
![4-[[4-(6-Methyl-2,3-dihydro-1-benzothiophene-2-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7680521.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7680531.png)
![2-[2-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7680539.png)
![N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B7680547.png)
![3-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7680551.png)
![N-[2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethyl]-2-nitrobenzamide](/img/structure/B7680559.png)
![3,4-difluoro-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680567.png)
![N-(2,3-dimethylphenyl)-2-[[2-[3-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetyl]amino]acetamide](/img/structure/B7680575.png)
![N-(2-acetylphenyl)-2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7680579.png)